2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
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Description
Scientific Research Applications
Synthetic Applications
Compounds similar to "2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid" often serve as intermediates in the synthesis of more complex molecules. For instance, derivatives of phloretic acid, which share some structural similarities, have been used as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation, paving the way towards sustainable alternatives in materials science (Acerina Trejo-Machin et al., 2017).
Biological Activities
Phenolic compounds, which include structural motifs similar to those found in the compound of interest, have been studied for their various biological activities. For example, new phenolic compounds isolated from the roots of Scorzonera judaica have been evaluated for cytotoxic activity, highlighting the potential of such compounds in medicinal chemistry (A. Bader et al., 2011).
Material Science Applications
In the realm of material science, compounds with functionalities similar to "this compound" have been utilized in the development of new materials. For instance, fluoroionophores based on diamine-salicylaldehyde derivatives have been developed for metal cation detection, showcasing the utility of such compounds in creating sensitive and selective sensors (W. Hong et al., 2012).
Properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-9-5-8-19-17(22)14(11-18)10-13-6-3-4-7-15(13)24-12-16(20)21/h3-4,6-7,10H,2,5,8-9,12H2,1H3,(H,19,22)(H,20,21)/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQITYNKGYXHGG-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC=CC=C1OCC(=O)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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